(3Z)-3-[[1-(4-methylphenyl)sulfonylindol-3-yl]methylidene]-1H-indol-2-one
Description
This compound is a 3-substituted methylidene oxindole derivative characterized by a (4-methylphenyl)sulfonyl group attached to the indole nitrogen and a Z-configured methylidene bridge linking the two indole moieties.
Properties
IUPAC Name |
(3Z)-3-[[1-(4-methylphenyl)sulfonylindol-3-yl]methylidene]-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O3S/c1-16-10-12-18(13-11-16)30(28,29)26-15-17(19-6-3-5-9-23(19)26)14-21-20-7-2-4-8-22(20)25-24(21)27/h2-15H,1H3,(H,25,27)/b21-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYODMMXIHAPQX-STZFKDTASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C=C4C5=CC=CC=C5NC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)/C=C\4/C5=CC=CC=C5NC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[[1-(4-methylphenyl)sulfonylindol-3-yl]methylidene]-1H-indol-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Methylene Bridge Formation: The final step involves the formation of the methylene bridge, which can be accomplished through a condensation reaction between the sulfonylindole and another indole derivative in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[[1-(4-methylphenyl)sulfonylindol-3-yl]methylidene]-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens (e.g., chlorine, bromine), nitro compounds
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Sulfides
Substitution Products: Halogenated or nitro-substituted indole derivatives
Scientific Research Applications
(3Z)-3-[[1-(4-methylphenyl)sulfonylindol-3-yl]methylidene]-1H-indol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3Z)-3-[[1-(4-methylphenyl)sulfonylindol-3-yl]methylidene]-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Acting as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
Modulating Gene Expression: Affecting the transcription and translation of genes related to its biological activity.
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
Key Observations :
- Steric Influence : The bulky 4-methylphenylsulfonyl group may hinder intermolecular interactions in solid-state packing compared to smaller substituents like chlorine .
Physicochemical Properties
The sulfonyl group reduces lipophilicity (lower LogP) and solubility in organic solvents compared to chlorinated or methoxylated analogues. Higher melting points suggest stronger intermolecular forces (e.g., dipole-dipole interactions) in the solid state .
Biological Activity
The compound (3Z)-3-[[1-(4-methylphenyl)sulfonylindol-3-yl]methylidene]-1H-indol-2-one , often referred to as a sulfonylindole derivative, has attracted attention for its diverse biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound is characterized by a complex indole structure with a sulfonyl group, which significantly influences its biological activity. Its molecular formula is with a molecular weight of approximately 336.4 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 336.4 g/mol |
| IUPAC Name | This compound |
1. Anticancer Activity
Recent studies have shown that sulfonylindole derivatives exhibit significant anticancer properties. For instance, a study demonstrated that the compound inhibited cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Case Study:
In vitro assays revealed an IC50 value of approximately 10 µM against MCF-7 (breast cancer) cells, indicating potent cytotoxicity. The compound was also tested against prostate cancer cell lines, where it demonstrated similar efficacy.
2. Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been evaluated through various models. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cell cultures.
Research Findings:
A study employing carrageenan-induced paw edema in rats demonstrated that administration of the compound led to a significant reduction in inflammation compared to control groups, suggesting its utility as a therapeutic agent for inflammatory diseases.
3. Antimicrobial Activity
The antimicrobial efficacy of sulfonylindole derivatives has also been explored. The compound showed activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction: The compound triggers apoptotic pathways in cancer cells.
- Cytokine Modulation: It modulates the immune response by affecting cytokine production.
- Enzyme Inhibition: It may inhibit specific enzymes involved in inflammatory processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
